molecular formula C12H14ClNO3 B1624038 Benzyloxycarbonylalanine chloromethyl ketone CAS No. 41036-43-5

Benzyloxycarbonylalanine chloromethyl ketone

Cat. No.: B1624038
CAS No.: 41036-43-5
M. Wt: 255.7 g/mol
InChI Key: ASDQMJAOUJQRCM-VIFPVBQESA-N
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Description

Historical Development of Peptidyl Chloromethyl Ketones

The development of peptidyl chloromethyl ketones emerged as a crucial advancement in the field of protease inhibition research during the latter half of the twentieth century. These compounds were among the first synthetic irreversible inhibitors designed to target specific proteolytic enzymes with high selectivity. The historical progression of peptidyl chloromethyl ketones began with the recognition that incorporating reactive electrophilic groups into peptide structures could create potent enzyme inhibitors capable of forming covalent bonds with target proteases. Early research demonstrated that the chloromethyl ketone functional group possessed the necessary reactivity to interact with nucleophilic residues in enzyme active sites, particularly histidine and serine residues in serine proteases. The development of these compounds represented a significant departure from traditional competitive inhibitors, as they offered the advantage of irreversible binding, which allowed for more definitive mechanistic studies. Research efforts in the 1970s and 1980s focused extensively on optimizing the peptide sequences flanking the chloromethyl ketone group to achieve enhanced selectivity for specific protease families. This period witnessed the synthesis of numerous peptidyl chloromethyl ketones with varying amino acid compositions, each designed to exploit the substrate specificity of different proteolytic enzymes.

The evolution of peptidyl chloromethyl ketone chemistry was significantly influenced by the need for more sophisticated tools to study enzyme mechanisms and cellular processes. Researchers recognized that these compounds could serve dual purposes as both inhibitors for therapeutic applications and as molecular probes for investigating protease function in biological systems. The historical development also encompassed improvements in synthetic methodologies, with various approaches being developed to efficiently construct the chloromethyl ketone functionality while maintaining the integrity of the peptide backbone. These synthetic advances enabled the preparation of more complex peptidyl chloromethyl ketones with enhanced selectivity profiles and improved stability characteristics. The historical trajectory of these compounds also reflects the growing understanding of structure-activity relationships, which led to the rational design of inhibitors with predetermined selectivity patterns for specific protease subfamilies.

Structural Classification and IUPAC Nomenclature

Benzyloxycarbonylalanine chloromethyl ketone belongs to the broader class of peptidyl halomethyl ketones, which are characterized by the presence of a halogen-substituted methyl ketone group attached to a peptide backbone. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being benzyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate. The structural classification system for peptidyl chloromethyl ketones is based on several key features, including the nature of the amino acid sequence, the protecting groups employed, and the position of the reactive chloromethyl ketone functionality. In the case of this compound, the structure incorporates a single alanine residue that is N-terminally protected with a benzyloxycarbonyl group, commonly referred to as the carbobenzoxy protecting group. This protecting group strategy serves multiple purposes, including enhancement of the compound's stability, modulation of its physicochemical properties, and provision of recognition elements for specific enzyme interactions.

The structural architecture of this compound can be systematically analyzed through its constituent components. The benzyloxycarbonyl protecting group consists of a phenyl ring connected to a carbonyl group through a methylene bridge, providing both hydrophobic interactions and potential π-π stacking capabilities with target proteins. The alanine residue contributes a methyl side chain that occupies the P1 position in enzyme-inhibitor interactions, following the nomenclature system developed for describing protease substrate specificity. The chloromethyl ketone warhead represents the reactive center of the molecule, containing both an electrophilic carbonyl carbon and a highly reactive chloromethyl group that can participate in nucleophilic substitution reactions. Structural classification systems also consider the stereochemistry of the amino acid components, with this compound containing the naturally occurring L-configuration of alanine, which is critical for proper enzyme recognition and binding.

The three-dimensional structural characteristics of this compound have been investigated through computational modeling and crystallographic studies of related compounds. These investigations have revealed that the molecule adopts extended conformations that are compatible with binding to protease active sites. The conformational flexibility of the compound allows for induced fit binding mechanisms, where both the inhibitor and the enzyme undergo structural adjustments to optimize their interactions. Classification schemes also consider the electronic properties of the chloromethyl ketone group, which exhibits enhanced electrophilicity compared to simple ketones due to the electron-withdrawing effect of the chlorine atom. This electronic activation facilitates the formation of covalent bonds with nucleophilic amino acid residues in target proteases, making these compounds particularly effective as irreversible inhibitors.

Role in Protease Inhibition Research

This compound has played a fundamental role in advancing our understanding of protease mechanisms and developing methodologies for enzyme characterization. The compound's primary mechanism of action involves the formation of covalent bonds with nucleophilic residues in protease active sites, particularly targeting histidine and serine residues that are essential for catalytic activity. Research has demonstrated that this compound exhibits selective inhibitory properties, showing preference for certain classes of proteases while displaying minimal reactivity toward others. This selectivity profile has made it an invaluable tool for dissecting the roles of different proteolytic enzymes in complex biological systems. Studies have shown that this compound can effectively inhibit the processing of specific protein substrates, as demonstrated in research involving bacterial membrane protein maturation. In these investigations, the compound specifically inhibited the processing of prolipoprotein without affecting the processing of other major outer membrane proteins, indicating a high degree of selectivity for the responsible protease.

The application of this compound in protease inhibition research extends beyond simple enzyme inactivation to include detailed mechanistic studies and enzyme identification. Researchers have utilized radioactively labeled versions of the compound to identify and characterize target proteases through affinity labeling techniques. These studies have revealed that the compound can label specific membrane proteins, with molecular weights of approximately 78,000 and 46,000 daltons, providing insights into the identity and properties of the responsible proteolytic enzymes. The use of this compound as a molecular probe has also contributed to our understanding of protease substrate specificity and the structural requirements for effective inhibition. Research findings have indicated that the alanine residue in the P1 position of the inhibitor plays a crucial role in determining selectivity, as modifications to this position can dramatically alter the inhibition profile.

Properties

IUPAC Name

benzyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQMJAOUJQRCM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194009
Record name Benzyloxycarbonylalanine chloromethyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41036-43-5
Record name Phenylmethyl N-[(1S)-3-chloro-1-methyl-2-oxopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41036-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylalanine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041036435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyloxycarbonylalanine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethanesulfonyl chloride for the chlorination of the ketone . The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields.

Industrial Production Methods

Industrial production of benzyloxycarbonylalanine chloromethyl ketone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The key steps involve the protection of the amino group, chlorination of the ketone, and purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonylalanine chloromethyl ketone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Proteases
Z-Ala-CK is primarily recognized for its ability to act as an irreversible inhibitor of serine and cysteine proteases. These enzymes play crucial roles in numerous physiological processes, including digestion, immune response, and cell signaling. The mechanism of inhibition involves the formation of a stable covalent bond between the chloromethyl ketone moiety of Z-Ala-CK and the active site residues of the target proteases, effectively blocking their activity .

Case Study: Human Neutrophil Elastase (HNE)
Research has demonstrated that Z-Ala-CK can inhibit human neutrophil elastase, an enzyme implicated in tissue damage during inflammatory responses. The structural analysis of HNE in complex with Z-Ala-CK has provided insights into the binding interactions and the conformational changes that occur upon inhibition . This information is vital for developing targeted therapies for diseases characterized by excessive protease activity, such as emphysema and chronic obstructive pulmonary disease (COPD).

Enzyme Activity Probes

Z-Ala-CK serves as a valuable probe in studying proteolytic activity. By selectively inhibiting specific proteases, researchers can elucidate the role of these enzymes in various biological contexts. For instance, peptidyl fluoromethyl ketones, including Z-Ala-CK, have been utilized to investigate the enzymatic pathways involved in cancer progression and viral infections . This application underscores the importance of Z-Ala-CK in both basic research and translational medicine.

Therapeutic Potential

Targeted Drug Design
The specificity of Z-Ala-CK for certain proteases allows for the design of targeted therapeutic agents aimed at modulating enzyme activity in pathological conditions. The ability to inhibit specific proteases can lead to novel treatments for diseases where these enzymes are dysregulated. For example, inhibitors like Z-Ala-CK are being explored for their potential in treating cancer by targeting tumor-associated proteases that facilitate metastasis .

Development of Antiviral Agents
Recent studies have indicated that compounds similar to Z-Ala-CK can inhibit viral proteases essential for viral replication. This suggests a potential application in developing antiviral therapies, particularly against viruses that rely on host proteases for their life cycle .

Mechanism of Action

The mechanism of action of benzyloxycarbonylalanine chloromethyl ketone involves the covalent modification of the active sites of target proteases. The chloromethyl ketone group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, forming a stable covalent bond. This irreversible inhibition prevents the enzyme from catalyzing its substrate, effectively blocking its activity . The compound’s specificity for serine and cysteine proteases makes it a valuable tool for studying these enzymes’ roles in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloromethyl ketone derivatives are a class of protease inhibitors distinguished by their reactive CMK group and variable protective groups. Below is a detailed comparison of benzyloxycarbonylalanine chloromethyl ketone with structurally and functionally related compounds:

Structural and Functional Comparison

Compound Name Protecting Group Amino Acid Target Residue Primary Enzymes Inhibited Key Research Findings
This compound Benzyloxycarbonyl (Z) Alanine Histidine Carboxypeptidase Y Inactivates carboxypeptidase Y by alkylating a histidine residue essential for both peptidase and esterase activity .
Benzyloxycarbonylphenylalanine chloromethyl ketone Benzyloxycarbonyl (Z) Phenylalanine Histidine Carboxypeptidase Y Targets histidine in carboxypeptidase Y but exhibits higher affinity for proteases with aromatic substrate preferences (e.g., chymotrypsin-like enzymes) .
Tosylphenylalanine chloromethyl ketone (TPCK) Tosyl (Ts) Phenylalanine Histidine Chymotrypsin, Carboxypeptidase Y Broadly inhibits chymotrypsin-like proteases via histidine alkylation. Unlike Z-group compounds, the tosyl group enhances hydrophobicity, improving membrane permeability .
Iodoacetamide N/A N/A Cysteine Cysteine proteases Alkylates cysteine residues, inhibiting enzymes like papain. Less specific than CMK derivatives, as it reacts with any free thiol group .

Mechanistic and Application Differences

  • Specificity: this compound’s alanine side chain directs it toward proteases with small, non-aromatic substrate preferences (e.g., carboxypeptidase Y). In contrast, Z-phenylalanine and TPCK derivatives target enzymes with aromatic binding pockets (e.g., chymotrypsin) . The Z-group enhances solubility in aqueous buffers, making it suitable for in vitro studies, whereas the tosyl group in TPCK improves cellular uptake for in vivo applications .
  • Efficacy: this compound completely abolishes carboxypeptidase Y activity at nanomolar concentrations, while iodoacetamide requires higher doses and exhibits off-target effects .
  • Stability :

    • Chloromethyl ketones are hydrolytically stable compared to fluorophosphates (e.g., diisopropylfluorophosphate), which degrade rapidly in aqueous environments .

Research Implications and Limitations

  • Advantages of this compound :

    • High specificity for histidine residues reduces off-target interactions.
    • Irreversible inhibition allows for precise mechanistic studies of protease active sites .
  • Requires careful handling, as CMK compounds can degrade under prolonged light exposure .

Biological Activity

Benzyloxycarbonylalanine chloromethyl ketone (Z-Ala-CH2Cl) is a synthetic compound characterized by its role as a protease inhibitor , particularly effective against serine and cysteine proteases. This compound has garnered attention in biochemical and pharmacological research due to its ability to covalently modify the active sites of target enzymes, thereby inhibiting their activity. This article delves into the biological activity of Z-Ala-CH2Cl, supported by data tables, case studies, and significant research findings.

The mechanism of action for Z-Ala-CH2Cl involves its chloromethyl ketone group , which reacts with nucleophilic residues in the active sites of proteases. This reaction leads to the formation of a stable covalent bond, effectively inhibiting the enzyme's catalytic activity. The inhibition is often irreversible, making Z-Ala-CH2Cl a valuable tool in studying protease functions and interactions.

Protease Inhibition Studies

Z-Ala-CH2Cl has been extensively studied for its inhibitory effects on various proteases:

  • Human Leukocyte Elastase (HLE) : Research indicates that Z-Ala-CH2Cl inactivates HLE through a two-step mechanism involving the formation of a Michaelis complex followed by covalent modification. The observed inhibition constant (Ki) was found to be significantly lower than that for other reversible inhibitors, highlighting its potency as an irreversible inhibitor .
  • Cysteine Proteases : In studies involving cysteine proteinases, Z-Ala-CH2Cl demonstrated effective inhibition, impacting processes such as cell invasion in models of parasitic infections .

Study 1: Inhibition of Human Leukocyte Elastase

A study investigated the kinetics of HLE inactivation by Z-Ala-CH2Cl. The results showed that the compound forms a stable complex with HLE, leading to significant reductions in elastolytic activity. The kinetic parameters indicated a hyperbolic relationship between inhibitor concentration and enzyme activity, suggesting a complex mechanism involving multiple binding states .

Study 2: Antibacterial Properties

Recent research has highlighted the potential antibacterial properties of chloromethyl ketones, including Z-Ala-CH2Cl. It was found that these compounds exhibit significant activity against various pathogenic bacteria by targeting proteases involved in bacterial virulence .

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of Z-Ala-CH2Cl, it is useful to compare it with similar compounds:

Compound NameAmino Acid ResidueProtease TargetInhibition Type
Benzyloxycarbonylphenylalanine chloromethyl ketonePhenylalanineSerine proteasesIrreversible
Benzyloxycarbonylvaline chloromethyl ketoneValineCysteine proteasesIrreversible
Benzyloxycarbonylleucine chloromethyl ketoneLeucineSerine proteasesIrreversible

Z-Ala-CH2Cl stands out due to its specific interactions with serine and cysteine residues, allowing for broad-spectrum inhibition across different protease classes while maintaining a straightforward synthetic route.

Applications in Research and Medicine

The applications of Z-Ala-CH2Cl extend beyond basic research into potential therapeutic interventions:

  • Biochemical Assays : Its role as a standard in protease activity assays allows researchers to quantify enzyme functions accurately.
  • Drug Development : Given its potent inhibitory effects, Z-Ala-CH2Cl serves as a lead compound for developing new drugs targeting diseases characterized by dysregulated protease activity .

Q & A

Q. What is the biochemical mechanism of Benzyloxycarbonylalanine chloromethyl ketone in protease inhibition?

this compound acts as an irreversible, affinity-labeling inhibitor by covalently modifying the active site of serine or cysteine proteases. The chloromethyl ketone group reacts with the catalytic histidine or cysteine residue, forming a stable thioether or methylene bond, thereby blocking substrate access. This mechanism is analogous to other chloromethyl ketone inhibitors like TPCK (tosyl phenylalanyl chloromethyl ketone), which selectively targets chymotrypsin-like proteases .

Methodological Tip : To confirm inhibition, perform kinetic assays using fluorogenic or chromogenic substrates (e.g., N-Benzoyl-L-tyrosine ethyl ester for chymotrypsin-like activity) and measure residual enzyme activity via spectrophotometry. Include a negative control with pre-inactivated inhibitor.

Q. What storage conditions are recommended for this compound to ensure stability?

Store the compound at 0–6°C in a desiccated environment to prevent hydrolysis of the chloromethyl ketone group. Avoid exposure to light, as photodegradation can reduce efficacy. Reconstitute aliquots in anhydrous dimethyl sulfoxide (DMSO) for short-term use, and avoid repeated freeze-thaw cycles .

Validation Step : Periodically assess inhibitor potency via dose-response curves using a reference protease (e.g., cathepsin B or chymotrypsin) to detect any loss of activity.

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound to minimize off-target effects in complex biological samples?

  • Step 1 : Perform a dose-response analysis using purified target proteases to determine the IC₅₀ (half-maximal inhibitory concentration).
  • Step 2 : Validate specificity in cell lysates or tissue homogenates by combining with class-specific inhibitors (e.g., E-64 for cysteine proteases, PMSF for serine proteases) to isolate contributions from the target enzyme .
  • Step 3 : Use activity-based protein profiling (ABPP) with fluorescent probes (e.g., DCG-04 for cysteine proteases) to visualize inhibitor selectivity in situ .

Data Interpretation : Compare inhibition profiles between purified enzymes and complex mixtures to identify nonspecific interactions. For example, discrepancies may arise from competing substrates or endogenous inhibitors.

Q. What experimental strategies can resolve contradictions in inhibition data, such as incomplete protease inactivation or unexpected activity retention?

  • Scenario 1 : Residual activity may indicate isoform-specific resistance. Use SDS-PAGE (Laemmli method, ) or Western blotting to confirm protease expression levels.
  • Scenario 2 : Solubility issues can reduce effective inhibitor concentration. Pre-dissolve the compound in DMSO and confirm solubility in the assay buffer via spectrophotometric absorbance scans (190–300 nm) .
  • Scenario 3 : Time-dependent inactivation requires pre-incubation of the inhibitor with the protease (10–30 min at 37°C) before adding substrates .

Case Study : In rat liver nuclear receptor studies, ZPCK (a related inhibitor) showed reduced efficacy at concentrations below 1.5 × 10⁻⁴ M, highlighting the need for empirical optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyloxycarbonylalanine chloromethyl ketone
Reactant of Route 2
Reactant of Route 2
Benzyloxycarbonylalanine chloromethyl ketone

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